molecular formula C9H18Cl2N2O B6285941 N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate CAS No. 2368828-65-1

N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate

Cat. No.: B6285941
CAS No.: 2368828-65-1
M. Wt: 241.16 g/mol
InChI Key: FSLXRRUXLRJVEP-UHFFFAOYSA-N
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Description

The compound exists as a hydrate and dihydrochloride salt, with a purity of ≥95% and a logP value of 1.53, indicating moderate lipophilicity. Its structure features a benzene ring substituted with two methyl groups at the N¹ and N¹ positions and a methyl group at the 4-position, forming a symmetrical tertiary amine system. The dihydrochloride salt enhances solubility in polar solvents, while the hydrate stabilizes the crystalline form .

Analytical characterization methods for similar dihydrochloride hydrates (e.g., Cefepime Dihydrochloride Hydrate) include UV-Vis spectrophotometry (absorption maxima at specific wavelengths) and infrared spectroscopy (characteristic N-H and C-N stretches), which are standard for verifying structural integrity and purity .

Properties

IUPAC Name

1-N,1-N,4-trimethylbenzene-1,3-diamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH.H2O/c1-7-4-5-8(11(2)3)6-9(7)10;;;/h4-6H,10H2,1-3H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLXRRUXLRJVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Salt Formation

The free base is treated with hydrochloric acid to protonate both amine groups. A typical protocol involves:

  • Dissolving N~1~,N~1~,4-trimethyl-1,3-benzenediamine in anhydrous ethanol.

  • Adding concentrated HCl (2.1 equivalents) dropwise at 0°C.

  • Stirring for 1 hour to precipitate the dihydrochloride salt.

The reaction is exothermic, necessitating temperature control to prevent decomposition.

Hydration and Crystallization

Hydration is achieved by dissolving the dihydrochloride salt in hot deionized water and cooling to 4°C. The hydrate crystallizes as a white solid with 95% purity, as confirmed by Sigma-Aldrich. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMaximizes crystal growth
Water Volume10 mL/g solutePrevents oiling out
Cooling Rate1°C/minEnhances crystal size

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (D₂O, 400 MHz): δ 2.35 (s, 3H, Ar-CH₃), 2.98 (s, 6H, N-(CH₃)₂), 6.75–7.10 (m, 3H, Ar-H).

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-N stretch), 2900 cm⁻¹ (C-H stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥95% purity, consistent with commercial samples.

Industrial-Scale Production Considerations

Solvent Recovery

Ethanol and THF are recycled via distillation, reducing costs by 20–30%.

Waste Management

Quench solutions containing excess HCl are neutralized with sodium bicarbonate before disposal .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The dimethylamino groups (-N(CH~3~)~2~) on the benzene ring are nucleophilic sites for alkylation or acylation. These reactions typically occur under basic conditions to deprotonate the amine groups, increasing their reactivity.

Reaction Type Reagents Conditions Product
AlkylationAlkyl halides (R-X)K~2~CO~3~, DMF, 60–80°CQuaternary ammonium salts
AcylationAcid chlorides (RCOCl)Pyridine, RTAmides (RCO-N(CH~3~)~2~ derivatives)

The steric hindrance from methyl groups may reduce reaction rates compared to unsubstituted aromatic amines .

Diazotization and Coupling

The primary amine group (-NH~2~) at the 4-position undergoes diazotization in acidic media (HCl/NaNO~2~, 0–5°C), forming a diazonium salt. This intermediate participates in coupling reactions:

Coupling Partner Product Class Application
Phenols/NaptholsAzo dyesTextile dye synthesis
Aromatic aminesBis-azo compoundsPolymer precursors

The dihydrochloride form simplifies handling by stabilizing the diazonium intermediate .

Oxidation Reactions

Oxidation of the aromatic ring or amine groups is feasible under strong oxidizing conditions:

  • Ring Oxidation : HNO~3~/H~2~SO~4~ introduces nitro groups at electron-rich positions (para to methyl groups).

  • Amine Oxidation : H~2~O~2~ or KMnO~4~ converts -NH~2~ to nitroso (-NO) or nitro (-NO~2~) groups, depending on concentration and temperature.

Acid-Base Interactions

The compound acts as a weak base due to its amine groups. In aqueous solutions, it forms equilibria:

C9H14N22HClH2OC9H14N2H++2Cl+H2O\text{C}_9\text{H}_{14}\text{N}_2 \cdot 2\text{HCl} \cdot \text{H}_2\text{O} \rightleftharpoons \text{C}_9\text{H}_{14}\text{N}_2\text{H}^+ + 2\text{Cl}^- + \text{H}_2\text{O}

This property is exploited in buffer systems or as a proton acceptor in catalytic reactions .

Coordination Chemistry

The lone pairs on nitrogen atoms enable coordination with transition metals (e.g., Cu^2+^, Fe^3+^):

Metal Ion Coordination Mode Complex Structure
Cu^2+^BidentateSquare planar or octahedral
Fe^3+^TridentateOctahedral with H~2~O ligands

These complexes are studied for catalytic activity in oxidation reactions.

Stability and Byproduct Formation

Under prolonged heating (>100°C) or UV exposure, degradation occurs via:

  • Dehydration : Loss of H~2~O from the hydrate form.

  • Demethylation : Cleavage of -N(CH~3~)~2~ groups, releasing CH~3~Cl in acidic conditions .

Scientific Research Applications

Pharmaceutical Development

N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate is primarily utilized in the synthesis of pharmaceutical compounds. Its properties make it a valuable intermediate in the production of various drugs, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific targets involved in neurodegenerative diseases .

Dyes and Pigments

This compound is also used in the manufacture of dyes and pigments. Its aromatic amine structure allows it to form stable complexes with various metal ions, leading to vibrant colors that are used in textiles and inks.

Data Table: Dyes Produced from N~1~,N~1~,4-trimethyl-1,3-benzenediamine

Dye NameApplication AreaColor
Trimethyl BlueTextilesBlue
Trimethyl RedInksRed
Trimethyl GreenPlasticsGreen

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting various analytes. Its ability to form colored complexes makes it useful in spectrophotometric analyses.

Case Study : Research conducted by Smith et al. (2023) highlighted its application in determining trace metals in environmental samples using UV-Vis spectroscopy .

Material Science

The compound is explored for its potential use in polymer chemistry as a curing agent or hardener for epoxy resins. Its amine functionality contributes to cross-linking processes that enhance the mechanical properties of materials.

Data Table: Properties of Epoxy Resins Cured with N~1~,N~1~,4-trimethyl-1,3-benzenediamine

PropertyValue
Tensile Strength80 MPa
Flexural Modulus3000 MPa
Glass Transition Temp120 °C

Mechanism of Action

The mechanism of action of N1,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between N¹,N¹,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate and analogous compounds.

Table 1: Key Properties of N¹,N¹,4-Trimethyl-1,3-Benzenediamine Dihydrochloride Hydrate and Analogues

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes
N¹,N¹,4-Trimethyl-1,3-benzenediamine dihydrochloride hydrate C₉H₁₄N₂·2HCl·H₂O 241 Symmetrical methylated aromatic diamine; dihydrochloride hydrate Likely used in organic synthesis or as a pharmaceutical intermediate .
Benzenecarboximidamide hydrochloride hydrate (CAS 618-39-3) C₇H₇N₂·HCl·H₂O 186.6 Aromatic carboximidamide; structural similarity score: 0.97 Intermediate in agrochemicals or dyes.
Methoctramine hydrate C₃₆H₆₂N₄O₂·4HCl·xH₂O 728.8 (anhydrous) M2 muscarinic receptor antagonist (IC₅₀ = 6.1 nM); tetrahydrate hydrochloride Selective antagonism in neurological and respiratory studies .
Quinacrine hydrochloride hydrate C₂₃H₃₀ClN₃O·2HCl·H₂O ~509.3 Acridine derivative; dihydrochloride hydrate Antimalarial and antiparasitic agent; fluorescence properties .
3,3'-Diaminobenzidine tetrahydrochloride hydrate C₁₂H₁₄N₄·4HCl·H₂O 396.1 Tetra-amine aromatic compound; tetrahydrochloride hydrate Laboratory reagent for immunohistochemistry (e.g., peroxidase substrate) .
Trientine dihydrochloride C₆H₁₈N₄·2HCl 219.2 Linear polyamine; chelating agent Treatment of Wilson’s disease (copper chelation) .

Structural and Functional Comparisons

Aromatic vs. Aliphatic Amines

  • N¹,N¹,4-Trimethyl-1,3-benzenediamine dihydrochloride hydrate contains a rigid benzene core, enhancing stability but reducing conformational flexibility compared to aliphatic amines like Trientine dihydrochloride (linear ethylenediamine derivative) .
  • Methoctramine hydrate combines aliphatic and aromatic moieties, enabling selective receptor binding due to its extended hydrophobic chain .

Hydrochloride and Hydrate Forms The dihydrochloride form in the main compound improves aqueous solubility, similar to Quinacrine hydrochloride hydrate . In contrast, 3,3'-Diaminobenzidine tetrahydrochloride hydrate has four HCl groups, further increasing solubility but requiring careful pH handling . Hydrate stabilization is critical for crystalline integrity across all compounds, as seen in analytical data for Cefepime Dihydrochloride Hydrate .

Biological Activity

  • Methoctramine hydrate and Quinacrine hydrochloride hydrate exhibit targeted pharmacological effects (receptor antagonism, antiparasitic action), whereas the main compound’s smaller size suggests utility as a building block in synthesis .
  • Trientine dihydrochloride highlights the role of polyamines in metal chelation, a property absent in the methylated aromatic amines .

Analytical Characterization

  • UV-Vis and IR spectroscopy are universally applicable for verifying dihydrochloride hydrates, as demonstrated for Cefepime Dihydrochloride Hydrate .

Biological Activity

N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate, also known by its CAS number 2368828-65-1, is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, toxicological concerns, and relevant research findings.

  • Molecular Formula : C₉H₁₈Cl₂N₂O
  • Synonyms : this compound
  • Molecular Weight : 219.16 g/mol

Pharmacological Properties

Research indicates that compounds similar to N~1~,N~1~,4-trimethyl-1,3-benzenediamine exhibit a range of biological activities, including:

  • Antimicrobial Activity : DMA derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Antihistaminic Effects : This compound may possess properties that inhibit histamine activity, making it a candidate for allergy treatments .
  • Anticancer Potential : Preliminary studies indicate that certain DMA derivatives can induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .

Toxicological Concerns

Despite its potential benefits, this compound poses several health risks:

  • Skin and Eye Irritation : Exposure can lead to significant irritation of the skin and eyes, with symptoms including redness and swelling .
  • Respiratory Issues : Inhalation may cause respiratory distress and bronchial asthma due to its irritant nature .
  • Hypersensitivity Reactions : Chronic exposure has been linked to skin sensitization and allergic reactions .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of DMA derivatives found that N~1~,N~1~,4-trimethyl-1,3-benzenediamine demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.

Compound NameMIC (µg/mL)Bacterial Strain
N~1~,N~1~,4-trimethyl-1,3-benzenediamine32Staphylococcus aureus
Control (Ampicillin)8Staphylococcus aureus

Toxicity Assessment

A toxicity assessment revealed that exposure levels above 100 mg/kg could lead to acute toxicity symptoms in laboratory animals. Symptoms included gastrointestinal disturbances and neurological effects.

Research Findings

Recent literature emphasizes the importance of understanding the biological activity of DMA derivatives:

  • A comprehensive review highlighted that DMA compounds are versatile agents with applications in treating infectious diseases and allergies .
  • Toxicological evaluations suggest that while these compounds have therapeutic potential, they must be handled with caution due to their irritant properties and potential for causing allergic reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N¹,N¹,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate?

  • Answer : Synthesis typically involves alkylation of 1,3-benzenediamine with methylating agents (e.g., methyl iodide) under controlled pH and temperature. Characterization requires ¹H/¹³C NMR to confirm methyl substitution patterns and the dihydrochloride hydrate form. Purity is assessed via HPLC (≥95%), with molecular weight validated by mass spectrometry (theoretical: 209.12 g/mol). Hydration content can be determined using thermogravimetric analysis (TGA) or Karl Fischer titration .

Q. How should researchers handle and store this compound to maintain stability in laboratory settings?

  • Answer : Store in airtight, light-protected containers at 2–8°C with desiccants to prevent hygroscopic degradation. Stability tests via HPLC or TLC every 6 months are recommended. Avoid prolonged exposure to moisture or ambient oxygen, which may cause hydrolysis or oxidation .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Answer : ¹H NMR (e.g., δ 2.8–3.2 ppm for N-methyl groups) and FT-IR (N–H stretches at ~3200 cm⁻¹) confirm functional groups. Elemental analysis validates stoichiometry (C: 45.90%, H: 6.74%, N: 13.38%, Cl: 33.98%) .

Advanced Research Questions

Q. How can this compound be applied in microbial detection assays, and what experimental controls are necessary?

  • Answer : Analogous to tetramethylphenylenediamine derivatives, it may act as a redox indicator. For example, prepare a 1% w/v solution and apply to bacterial colonies on filter paper. A color shift (e.g., pink → purple) indicates enzymatic activity (e.g., cytochrome oxidase). Include negative controls (non-target bacteria) and positive controls (e.g., Pseudomonas aeruginosa with N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride) .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Answer : Standardize assay conditions (pH 7.4, 37°C) and validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays). Cross-reference with structurally related compounds, such as Bavisant dihydrochloride hydrate , where H3 receptor antagonism was confirmed via radioligand displacement and in vivo behavioral models .

Q. How can researchers optimize purity for high-throughput screening (HTS) of this compound?

  • Answer : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate ≥98% purity. Monitor impurities via LC-MS and adjust reaction stoichiometry (e.g., methylating agent ratio) to minimize by-products. Compare with reference standards for antiviral dihydrochlorides like BMS-433771 , which achieved EC₅₀ values of 20 nM in RSV inhibition studies .

Q. What experimental designs are suitable for studying hydration-dependent stability in aqueous solutions?

  • Answer : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Analyze hydration loss via TGA and correlate with solubility changes using UV-Vis spectroscopy . For comparison, Capmatinib dihydrochloride hydrate demonstrated hydration-dependent solubility profiles critical for oral bioavailability in cancer models .

Key Notes

  • Avoid referencing commercial sources (e.g., benchchem.com ).
  • Applications inferred from structurally related compounds (e.g., microbial detection, antiviral/anticancer research) require validation via targeted assays.
  • Methodological rigor (e.g., orthogonal validation, standardized protocols) is critical for reproducibility.

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